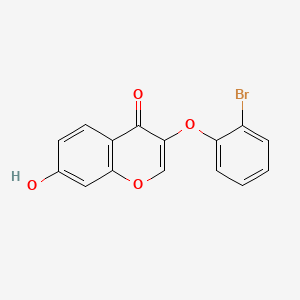

3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one

Description

3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is a chemical compound that belongs to the class of organic compounds known as chromones. Chromones are characterized by a benzopyranone structure, which is a benzene ring fused to a pyran ring with a ketone group. The presence of a bromophenoxy group at the 3-position and a hydroxy group at the 7-position makes this compound unique and potentially useful in various scientific applications.

Properties

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUVAHLBBURONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one typically involves the following steps:

Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors. One common method is the Claisen–Schmidt condensation, followed by cyclization.

Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable bromophenol with a precursor that has a leaving group at the 3-position of the chromone core.

Hydroxylation: The hydroxy group at the 7-position can be introduced through selective hydroxylation reactions, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic or alkaline media, yielding derivatives with altered electronic properties.

| Reagent/Conditions | Product | Outcome |

|---|---|---|

| KMnO₄ (acidic) | 7-Keto derivative | Converts hydroxyl to ketone, enhancing electrophilicity |

| CrO₃ (Jones reagent) | Oxidized chromenone | Forms quinone-like structures under vigorous conditions |

Mechanism : The hydroxyl group is deprotonated, followed by electron transfer to the oxidizing agent, resulting in ketone formation.

Esterification and Acylation

The hydroxyl group reacts with acylating or esterifying agents to form derivatives with improved solubility or stability.

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Esterification | Acetic anhydride (Ac₂O), pyridine | 7-Acetoxy chromenone | Used to protect hydroxyl groups during synthesis |

| Acylation | Acetyl chloride (AcCl), base | 7-Acylated derivative | Enhances lipophilicity for biological studies |

Key Insight : Esterification is reversible under basic hydrolysis, enabling selective deprotection.

Alkylation Reactions

The hydroxyl group participates in nucleophilic substitution with alkyl halides or epoxides.

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃, acetone, reflux | 7-Methoxy derivative |

| Ethyl bromoacetate | Phase-transfer catalysis | Ether-linked esters |

Industrial Relevance : Alkylation improves bioavailability and modifies pharmacokinetic properties.

Coupling Reactions

The bromophenoxy group enables palladium-catalyzed cross-coupling reactions, facilitating structural diversification.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, base | Biaryl derivatives |

| Buchwald-Hartwig | Amines, Pd catalyst | Aminated chromenones |

Example :

-

Suzuki coupling with phenyl boronic acid replaces bromine with an aryl group, expanding π-conjugation.

Electrophilic Aromatic Substitution

The chromenone core undergoes nitration or sulfonation at electron-rich positions.

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6 or C-8 | Introduces nitro groups for further functionalization |

| Bromination | Br₂/FeBr₃ | C-5 | Adds bromine for cross-coupling versatility |

Regioselectivity : Directed by the electron-donating hydroxyl and phenoxy groups.

Nucleophilic Aromatic Substitution

The bromine atom in the 2-bromophenoxy group is susceptible to displacement by nucleophiles.

| Nucleophile | Conditions | Product |

|---|---|---|

| NaOH (hydroxide) | High temperature | Phenol derivative |

| Amines | Cu catalyst | Aryl amine analogs |

Mechanism : A two-step process involving Meisenheimer complex formation followed by bromide elimination.

Comparative Reactivity with Analogues

The table below highlights reaction differences between 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one and structurally similar compounds:

Scientific Research Applications

3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the bromophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

- (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid

- 4-(2-Bromophenoxy)benzoic acid

Uniqueness

3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the bromophenoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is a compound that belongs to the chromone class, characterized by its unique structural features which contribute to its significant biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a bromophenoxy group at the 3-position and a hydroxy group at the 7-position of the chromone core. The synthesis typically involves:

- Formation of the Chromone Core : Achieved through Claisen–Schmidt condensation followed by cyclization.

- Introduction of the Bromophenoxy Group : This is done via nucleophilic substitution with a suitable bromophenol.

- Hydroxylation : The hydroxy group is introduced using oxidizing agents.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. In vitro studies using the MTT assay demonstrated selective cytotoxicity, with significant cell death observed at concentrations around 100 μM after 48 hours of exposure .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25.0 | High cytotoxicity |

| HCT-116 | 30.5 | Moderate cytotoxicity |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The hydroxy group can form hydrogen bonds while the bromophenoxy moiety engages in hydrophobic interactions, influencing enzyme activities involved in oxidative stress and inflammation.

- Signaling Pathways : It may modulate pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated several chromone derivatives, including this compound, for their cytotoxic effects on cancer cells. The results indicated that this compound significantly reduced cell viability in both MCF-7 and HCT-116 cell lines .

- Molecular Docking Studies : These studies revealed potential binding interactions between the compound and target proteins involved in cancer progression. The docking analysis suggested that the compound could effectively inhibit key enzymes associated with tumor growth .

- Antioxidant Activity : Preliminary investigations have indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To contextualize its activity, a comparison with structurally similar compounds highlights unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | Similar core with different phenyl substituent | Exhibits distinct biological activity |

| 5-Hydroxyflavone | Hydroxyl groups on different positions | Known for antioxidant properties |

| 7-Hydroxyflavone | Hydroxylated flavonoid structure | Demonstrates anti-inflammatory effects |

Q & A

Basic: What are the established synthetic routes for 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one?

Methodological Answer:

The compound is synthesized via a multi-step approach involving Lewis acid catalysis and cyclization. A modified procedure involves:

Coupling Reaction : Resorcinol reacts with a brominated aryl acetic acid derivative (e.g., 2-(2-bromophenoxy)acetic acid) using BF₃·OEt₂ as a catalyst at 110°C to form an intermediate chromenone scaffold .

Demethylation : Selective removal of protecting groups (e.g., methoxy groups) using reagents like BBr₃ or HBr/AcOH to yield the 7-hydroxy moiety .

Purification : Recrystallization in ethyl acetate/hexane mixtures ensures high purity (>98% by HPLC) .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal XRD using SHELXL (for refinement) and SHELXS (for structure solution) provides bond lengths, angles, and packing interactions. Validate with ORTEP-3 for graphical representation .

- Spectroscopy :

Advanced: What challenges arise during crystallographic refinement of halogenated chromenones?

Methodological Answer:

- Disorder Handling : Bromine atoms may exhibit positional disorder due to their large atomic radius. Use PART instructions in SHELXL to model partial occupancy .

- Twinned Data : For crystals with twinning (common in low-symmetry systems), apply twin-law matrices (e.g., -h, -k, -l) and refine using HKLF 5 format in SHELXL .

- Validation : Check R-factors (R₁ < 5%) and residual electron density (<1 eÅ⁻³) to ensure model accuracy .

Advanced: How can structure-activity relationships (SAR) be explored for its bioactivity?

Methodological Answer:

- Substituent Modulation : Replace the 2-bromophenoxy group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess effects on biological targets (e.g., SIRT1 activation) .

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the 7-hydroxy group) .

- In Vitro Assays : Screen analogs for mitochondrial biogenesis using Seahorse XF analyzers to measure oxygen consumption rates (OCR) .

Advanced: How to resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to distinguish between tautomers (e.g., keto-enol equilibria) causing split signals .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare computed vs. experimental NMR/IR spectra .

- Cross-Validation : Correlate XRD-derived bond lengths with NMR coupling constants (e.g., J-values for adjacent protons) .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- SIRT1 Activation : Screen for mitochondrial biogenesis using luciferase-based reporter assays in HEK293 cells, with resveratrol as a positive control .

- Antimicrobial Testing : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced: How to address polymorphism in solid-state formulations?

Methodological Answer:

- Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DMSO) to induce polymorphs.

- Thermal Analysis : DSC/TGA identifies phase transitions (e.g., melting points, desolvation events) .

- Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks and monitor changes via PXRD .

Advanced: What strategies improve pharmacokinetic properties?

Methodological Answer:

- Solubility Enhancement : Formulate with β-cyclodextrin (1:2 molar ratio) and assess via shake-flask method .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- ADMET Prediction : Use SwissADME to predict logP (target <3), BBB permeability, and CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.